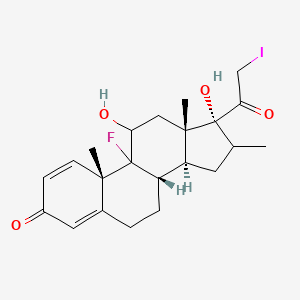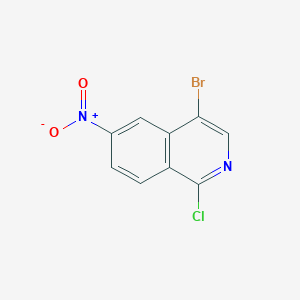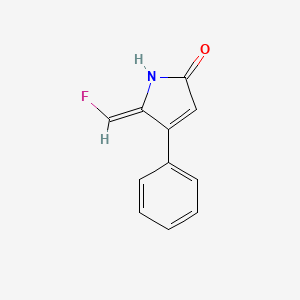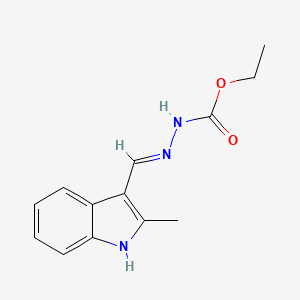
4-Chlorobenzyl-2,3,5,6-d4 cyanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzyl-2,3,5,6-d4 cyanide is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms at specific positions. This compound is often used in scientific research due to its unique properties and applications in various fields. The molecular formula of this compound is C8H2D4ClN, and it has a molecular weight of 155.62 g/mol.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzyl-2,3,5,6-d4 cyanide typically involves the introduction of deuterium atoms into the benzyl cyanide structure. One common method is the deuteration of 4-chlorobenzyl cyanide using deuterium gas or deuterated reagents under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet the required standards for research and commercial use .
化学反应分析
Types of Reactions: 4-Chlorobenzyl-2,3,5,6-d4 cyanide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Carboxylic acids or other oxidized compounds.
Reduction: Amines or other reduced derivatives.
科学研究应用
4-Chlorobenzyl-2,3,5,6-d4 cyanide has a wide range of applications in scientific research, including:
Chemistry: Used as a labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs containing similar structures.
Industry: Applied in the development of new materials and chemicals with specific properties
作用机制
The mechanism of action of 4-Chlorobenzyl-2,3,5,6-d4 cyanide involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and the stability of intermediates. This can lead to differences in reaction outcomes compared to non-deuterated analogs. The compound’s effects are often studied in the context of its labeled nature, allowing researchers to track its behavior in various systems.
相似化合物的比较
4-Chlorobenzyl cyanide: The non-deuterated analog of 4-Chlorobenzyl-2,3,5,6-d4 cyanide.
4-Chlorobenzyl-d4 cyanide: Another deuterated variant with different deuterium labeling positions.
(4-Chlorophenyl)acetonitrile-d4: A compound with a similar structure but different labeling.
Uniqueness: this compound is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying reaction mechanisms, metabolic pathways, and drug interactions .
属性
IUPAC Name |
2-(4-chloro-2,3,5,6-tetradeuteriophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYMIRMKXZAHRV-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC#N)[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






